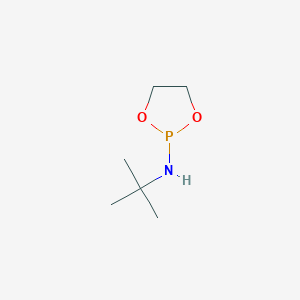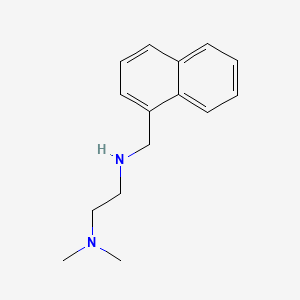![molecular formula C15H14O3S B14660610 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid CAS No. 51723-74-1](/img/structure/B14660610.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 3-methoxythiophenol with 2-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-(Methylsulfanyl)phenylacetic acid
- Phenylacetic acid
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
51723-74-1 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c1-18-12-6-4-7-13(10-12)19-14-8-3-2-5-11(14)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |
Clé InChI |
PARQKJJTQCMCQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


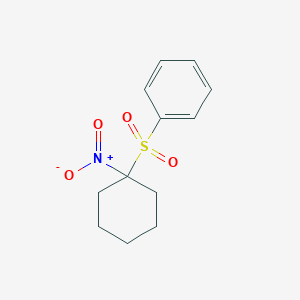
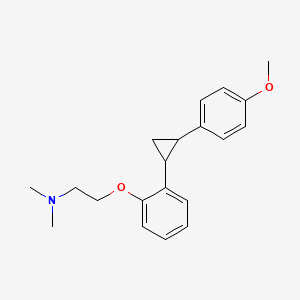



![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
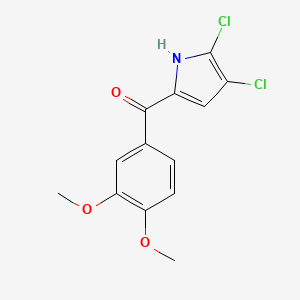
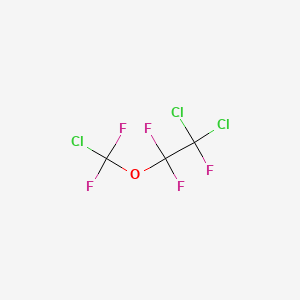

![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

